molecular formula C10H13N3O B1436252 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene CAS No. 1604386-47-1

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene

Cat. No. B1436252
M. Wt: 191.23 g/mol
InChI Key: ICOZSOGBQIDCBM-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of amines, which are related to azides, can be achieved through various methods such as the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using the principles of molecular orbital theory. The electrons in the molecule are allowed to interact with more than one atomic nucleus at a time . The energy of the orbitals increases within a shell in the order s < p < d < f .


Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by several factors. The Arrhenius equation, which describes the temperature dependence of reaction rates, suggests that high temperature and low activation energy favor larger rate constants, thus speeding up the reaction . The Reaction InChI (RInChI) extends the idea of the InChI, which provides a unique descriptor of molecular structures, towards reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its electron configuration. The electron configuration of an atom is the representation of the arrangement of electrons distributed among the orbital shells and subshells . The valence electrons, electrons in the outermost shell, are the determining factor for the unique chemistry of the element .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Taia et al. (2021) discusses the synthesis of 1,2,3-triazole derivatives containing the eugenol ring, a component structurally similar to 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene. This research focuses on click chemistry methods, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), highlighting its potential in creating novel compounds with various applications (Taia et al., 2021).

Corrosion Inhibition

  • Negrón-Silva et al. (2013) synthesized 1,2,3-triazole derivatives, which demonstrate potential as acidic corrosion inhibitors for iron. This study suggests the possible use of similar compounds, like 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene, in protecting metals from corrosion (Negrón-Silva et al., 2013).

Chemical Structure Analysis

  • The work of Verma et al. (2015) on 2-aminobenzene-1,3-dicarbonitriles, which are structurally related to 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene, involves in-depth electrochemical, thermodynamic, surface, and quantum chemical investigations. Such studies are essential for understanding the molecular structure and behavior of similar compounds (Verma et al., 2015).

Potential in Organic Synthesis

  • Munro and Pauson (1978) explored the reduction and substitution reactions of azidobenzene and azidotoluene compounds, closely related to 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene. These findings could be relevant for understanding similar reactions in 2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene, offering insights into its potential applications in organic synthesis (Munro & Pauson, 1978).

properties

IUPAC Name

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOZSOGBQIDCBM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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